3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Description
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-bromophenylamino sulfonyl group and a 2-nitrophenyl group, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUTKNNDIPHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonyl Chloride: The initial step involves the reaction of 4-bromoaniline with chlorosulfonic acid to form 4-bromophenylsulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with 2-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino and sulfonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein aggregation, particularly in neurodegenerative diseases like Huntington’s Disease.
Biological Research: The compound’s ability to inhibit polyglutamine aggregation makes it a candidate for therapeutic research in polyQ diseases.
Materials Science: Its unique structure allows for exploration in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide exerts its effects involves the inhibition of protein aggregation. The compound targets the polyglutamine (polyQ) sequence in proteins, preventing their aggregation and subsequent neurotoxicity. This action is particularly relevant in the context of Huntington’s Disease, where polyQ aggregation is a key pathological feature .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sulfonyl}benzamide: Shares a similar core structure but lacks the nitro group.
N-(4-Nitrophenyl)-3-{[(4-bromophenyl)amino]sulfonyl}benzamide: Similar structure with different substitution patterns.
Uniqueness
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is unique due to its combination of a bromophenylamino sulfonyl group and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
